Desformylflustrabromine

Neuroscience Electrophysiology nAChR pharmacology

Desformylflustrabromine (dFBr) is the definitive α4β2 nAChR positive allosteric modulator (PAM) for research demanding isoform-independent modulation and Aβ1-42 functional antagonism reversal. Unlike NS9283, dFBr potentiates both high- and low-sensitivity stoichiometries and uniquely relieves amyloid-beta-mediated receptor blockade—a mechanism not conserved across the PAM class. With an EC50 of 0.2 μM, procognitive efficacy at 3 mg/kg in vivo, and confirmed binding at intra-/intersubunit transmembrane sites, dFBr is the essential calibration standard for electrophysiology, SAR campaigns, and cryo-EM structural studies. Substituting with functionally divergent PAMs introduces uncontrolled experimental variables. Procure dFBr hydrochloride (≥98% HPLC) to ensure pharmacological validity, data reproducibility, and regulatory-grade research.

Molecular Formula C16H21BrN2
Molecular Weight 321.25 g/mol
Cat. No. B1197942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesformylflustrabromine
Synonymsdesformylflustrabromine
Molecular FormulaC16H21BrN2
Molecular Weight321.25 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC
InChIInChI=1S/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H3
InChIKeyGQHSCJUTJKLZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desformylflustrabromine (dFBr): A Foundational α4β2 nAChR Positive Allosteric Modulator for Neuroscience Research Procurement


Desformylflustrabromine (dFBr) is a marine-derived indole alkaloid and a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs) [1]. It is recognized as one of the first agents shown to act as a selective PAM at α4β2 nAChRs, enhancing acetylcholine (ACh) responses without intrinsic agonist activity [2]. This mechanism is fundamental for researchers investigating neuronal nAChR function in cognition, addiction, and neurodegenerative diseases [3].

Procurement Risk: Why Not All α4β2 nAChR PAMs Are Substitutable for Desformylflustrabromine


While other α4β2 nAChR PAMs like NS9283 exist, they are not functionally equivalent to desformylflustrabromine (dFBr). Substitution can lead to divergent experimental outcomes due to critical differences in stoichiometry selectivity, binding site topology, and downstream pharmacology. For instance, NS9283 shows selectivity for the 3α:2β stoichiometry [1], whereas dFBr modulates both high- and low-sensitivity isoforms [2]. Furthermore, dFBr's unique ability to relieve Aβ1-42-mediated receptor blockade is not a conserved feature across the class [3]. Direct substitution without empirical validation introduces significant scientific and financial risk.

Quantitative Evidence for Desformylflustrabromine's Differentiated Pharmacological Profile


Functional Selectivity: dFBr vs. Other α4β2 PAMs in Modulating Receptor Isoforms

Desformylflustrabromine (dFBr) potentiates both high-sensitivity (HS) (α4)2(β2)3 and low-sensitivity (LS) (α4)3(β2)2 α4β2 nAChR isoforms. This contrasts with the α4β2 PAM NS9283, which demonstrates selectivity for the 3α:2β (LS) stoichiometry and does not modulate the 2α:3β (HS) receptor [1]. This broader isoform modulation by dFBr may be critical in native tissues where both stoichiometries coexist.

Neuroscience Electrophysiology nAChR pharmacology

Potency of Modulation: dFBr vs. 5-bromo dFBr Analog

In a direct structure-activity relationship (SAR) study, desformylflustrabromine (dFBr, compound 1) exhibited an EC50 of 0.2 μM for potentiation of ACh-induced responses at α4β2 nAChRs. Its 5-bromo analog (5-bromo dFBr, compound 25) demonstrated an EC50 of 0.4 μM but with more than twice the efficacy (maximal potentiation) compared to dFBr [1]. This data defines the baseline potency and efficacy of the parent compound, essential for SAR studies and when selecting between the natural product and its synthetic analogs.

Medicinal Chemistry Structure-Activity Relationship nAChR PAM

Binding Site Topology: Overlap of dFBr and LY2087101 in the (α4)3(β2)2 Receptor

Mutational and computational analyses revealed that desformylflustrabromine (dFBr) binds to the same two transmembrane sites in the (α4)3(β2)2 nAChR as the synthetic PAM LY2087101. These sites include an intrasubunit site at the level of α4Leu260/α4Phe316 and an intersubunit site at the α4:α4 interface near α4Leu256/α4Ile315 [1]. This shared binding profile validates dFBr as a key tool compound for probing these specific allosteric pockets and benchmarking novel PAMs.

Structural Biology Molecular Pharmacology Binding Site

Procognitive Efficacy in Rodent Models: dFBr vs. Agonist Strategy

In a rat model of cognitive impairment, desformylflustrabromine (dFBr) at 3 mg/kg (i.p.) significantly attenuated delay-induced impairment in the novel object recognition task (NORT). This effect was blocked by the α4β2 antagonist dihydro-β-erythroidine, confirming target engagement [1]. This in vivo procognitive efficacy, achieved via allosteric potentiation of endogenous ACh tone, supports the hypothesis that α4β2 PAMs like dFBr may offer therapeutic advantages over direct orthosteric agonists by preserving natural signaling patterns [2].

Behavioral Pharmacology Cognition In Vivo

Rescue of Aβ-Induced Receptor Inhibition: dFBr vs. Untreated Controls

Desformylflustrabromine (dFBr) was shown to prevent the functional blockade of ACh-induced currents by β-amyloid (Aβ1-42) peptide in both α4β2 and α2β2 nAChRs expressed in Xenopus oocytes [1]. This relief of inhibition is a unique functional outcome not demonstrated for all α4β2 PAMs. The ability to rescue receptor function in a disease-relevant in vitro model of Alzheimer's pathology positions dFBr as a specialized tool for investigating the link between nAChR dysfunction and amyloid toxicity.

Alzheimer's Disease Amyloid-beta Neuroprotection

Validated Research Applications for Desformylflustrabromine (dFBr) in Academic and Industrial Settings


Reference Standard in α4β2 nAChR Structure-Activity Relationship (SAR) Campaigns

Based on its established EC50 of 0.2 μM and detailed SAR with analogs like 5-bromo dFBr (EC50=0.4 μM, >2x efficacy), dFBr is the essential reference compound for medicinal chemistry programs developing novel α4β2 nAChR PAMs. It allows for the calibration of potency and efficacy in primary electrophysiology assays and serves as a benchmark for optimizing new chemical entities [1].

Probing Allosteric Modulation Mechanisms in Cognitive Behavioral Studies

As demonstrated by its procognitive effects at 3 mg/kg in rat models of memory impairment, dFBr is a validated in vivo tool compound for investigating the behavioral and neurochemical consequences of α4β2 nAChR positive allosteric modulation. It is specifically suited for studies aiming to dissect the PAM mechanism from that of direct orthosteric agonists [2].

Investigating nAChR Dysfunction in Alzheimer's Disease Pathology Models

Given its unique ability to relieve Aβ1-42-mediated inhibition of α4β2 and α2β2 nAChRs, dFBr is a critical research reagent for studying the pathophysiological link between amyloid-beta toxicity and cholinergic hypofunction. It is an invaluable tool for in vitro and ex vivo studies focused on neuroprotective strategies in Alzheimer's disease [3].

Structural Probe for α4β2 nAChR Allosteric Binding Site Characterization

The confirmed binding of dFBr to specific intrasubunit and intersubunit transmembrane sites, which it shares with LY2087101, makes it a key structural probe. It can be used in mutational, photoaffinity labeling, or cryo-EM studies to map the allosteric binding pocket and understand the structural basis of PAM activity at α4β2 receptors [4].

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